molecular formula C24H21ClN2O4 B3493663 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]-N-(furan-2-ylmethyl)acetamide

2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]-N-(furan-2-ylmethyl)acetamide

Cat. No.: B3493663
M. Wt: 436.9 g/mol
InChI Key: VVOAIUJMJQAMAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]-N-(2-furylmethyl)acetamide” is a small molecule with the chemical formula C23H25ClN2O4 . It has an average molecular weight of 428.909 . This compound belongs to the class of organic compounds known as benzoylindoles, which are organic compounds containing an indole attached to a benzoyl moiety through the acyl group .


Molecular Structure Analysis

The molecular structure of this compound includes a benzoyl group attached to an indole ring, which itself is substituted with a methoxy group and a methyl group. Additionally, an acetamide group is attached to the indole ring, which is further substituted with a furylmethyl group .


Physical and Chemical Properties Analysis

The compound is a solid under normal conditions . It has a predicted water solubility of 0.00371 mg/mL, a logP of 3.93 (ALOGPS) or 4.02 (Chemaxon), and a logS of -5.1 (ALOGPS) . The p

Mechanism of Action

Target of Action

The primary target of this compound is Prostaglandin G/H synthase 1 . This enzyme, also known as cyclooxygenase-1 (COX-1), plays a crucial role in the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.

Mode of Action

It is believed to interact with its target, prostaglandin g/h synthase 1, and potentially inhibit its activity . This inhibition could result in decreased production of prostaglandins, thereby reducing inflammation and pain.

Biochemical Pathways

The compound is likely to affect the arachidonic acid pathway , given its target. By inhibiting Prostaglandin G/H synthase 1, it may disrupt the conversion of arachidonic acid to prostaglandins. The downstream effects of this disruption could include a reduction in inflammation and pain, as prostaglandins are key mediators of these processes.

Result of Action

The molecular and cellular effects of this compound’s action are likely related to its potential inhibition of Prostaglandin G/H synthase 1 . By inhibiting this enzyme, the compound could reduce the production of prostaglandins, leading to decreased inflammation and pain.

Properties

IUPAC Name

2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]-N-(furan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21ClN2O4/c1-15-20(13-23(28)26-14-19-4-3-11-31-19)21-12-18(30-2)9-10-22(21)27(15)24(29)16-5-7-17(25)8-6-16/h3-12H,13-14H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVOAIUJMJQAMAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]-N-(furan-2-ylmethyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]-N-(furan-2-ylmethyl)acetamide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]-N-(furan-2-ylmethyl)acetamide
Reactant of Route 4
Reactant of Route 4
2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]-N-(furan-2-ylmethyl)acetamide
Reactant of Route 5
Reactant of Route 5
2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]-N-(furan-2-ylmethyl)acetamide
Reactant of Route 6
Reactant of Route 6
2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]-N-(furan-2-ylmethyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.